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Compound of Interest |

[5-(4-Bromophenyl)-2-
Compound Name:
furyllmethanol
CAS No.: 33342-28-8
Cat. No.: B182785

Abstract

This technical guide provides a comprehensive spectroscopic analysis of [5-(4-
Bromophenyl)-2-furyllmethanol (also known as (5-(4-bromophenyl)furan-2-yl)methanol), a
critical intermediate in the synthesis of bioactive furan derivatives and advanced materials. This
document details the structural elucidation of the compound using Nuclear Magnetic
Resonance (

H and

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It includes validated
experimental protocols for synthesis via the reduction of 5-(4-bromophenyl)furfural, sample
preparation, and data interpretation, tailored for researchers in medicinal chemistry and drug
development.

Introduction & Compound Significance

[5-(4-Bromophenyl)-2-furyllmethanol is a functionalized furan derivative serving as a
"privileged scaffold" in medicinal chemistry. The furan ring, substituted at the 5-position with a
para-bromophenyl group and at the 2-position with a hydroxymethyl group, acts as a versatile
pharmacophore.
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o Synthetic Utility: The hydroxymethyl group allows for further functionalization (e.g.,
conversion to halides, esters, or amines), while the aryl bromide moiety is a prime candidate
for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

o Therapeutic Relevance: Derivatives of 5-aryl-2-furanmethanols are investigated for
antimicrobial, anti-inflammatory, and antitumor properties, often functioning as bioisosteres
for more complex aromatic systems.

Structural Identity[1]

e |[UPAC Name: [5-(4-Bromophenyl)furan-2-yljmethanol
e Molecular Formula:
[1]
e Molecular Weight: 253.09 g/mol [1]
e Precursor: 5-(4-Bromophenyl)furfural (CAS: 20005-42-9)

Experimental Protocols
Synthesis via Carbonyl Reduction

The most reliable route to high-purity [5-(4-Bromophenyl)-2-furyllmethanol is the
chemoselective reduction of its aldehyde precursor, 5-(4-bromophenyl)furfural, using sodium
borohydride (

). This method avoids over-reduction of the furan ring or the aromatic bromide.[2]

Protocol:

» Dissolution: Dissolve 1.0 equivalent (eq.) of 5-(4-bromophenyl)furfural in Methanol (MeOH)
or Ethanol (EtOH) (0.2 M concentration).

e Reduction: Cool the solution to 0°C in an ice bath. Slowly add 0.5-1.0 eq. of

portion-wise over 15 minutes to control hydrogen evolution.
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e Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir
for an additional 1-2 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 3:1); the aldehyde
spot (

) should disappear, replaced by the more polar alcohol spot (
).

e Quenching: Quench with saturated aqueous
or dilute HCI (carefully, to pH ~6).

o Extraction: Evaporate bulk alcohol solvent. Extract the residue with Dichloromethane (DCM)
or Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).
Spectroscopic Sample Preparation[1]
* NMR: Dissolve ~5-10 mg of the purified solid in 0.6 mL of

(Chloroform-d) or DMSO-

is preferred for resolution, while DMSO-
is required if the hydroxyl proton exchange needs to be suppressed to see coupling.

e |IR: Prepare a KBr pellet (1-2% sample in KBr) or use ATR (Attenuated Total Reflectance) on
the neat solid.

e MS: Dissolve ~1 mg in MeOH (HPLC grade). Inject via direct infusion or LC-MS (ESI+ or El).

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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The conversion from aldehyde to alcohol is confirmed by the disappearance of the aldehyde

singlet (~9.6 ppm) and the appearance of the methylene doublet/singlet (~4.6 ppm).

Table 1: Predicted

H NMR Data (400 MHz,

N—"

Position

Shift (

» PpmM)

Multiplicity

Integral

Coupling (

, H2)

Assignment

-OH

1.8-25

brs

1H

Hydroxyl
proton
(concentratio

n dependent)

4.65

s (ord)

2H

(

if coupled)

Methylene
protons
adjacent to

Oxygen

Furan-3

6.45

1H

Furan ring

proton (

to methanol)

Furan-4

6.65

1H

Furan ring

proton (

to aryl)

Ar-H (meta)

7.52

2H

Phenyl
protons
adjacent to Br
(AA'BB)

Ar-H (ortho)

7.58

2H

Phenyl
protons
adjacent to

Furan
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Note: In DMSO-

, the -OH signal typically appears as a triplet at
5.2-5.5 ppm due to coupling with the

protons, which then appear as a doublet.

Table 2: Predicted

C NMR Data (100 MHz,

)
Shift (
Assignment Carbon Type
» Ppm)
57.5 -OH Methylene
108.5 C-3 (Furan) CH (Furan)
110.0 C-4 (Furan) CH (Furan)
121.8 C-Br (Phenyl) Quaternary C
1255 C-2,6 (Phenyl) CH (Aromatic)
129.2 C-1 (Phenyl) Quaternary C (linked to Furan)
131.9 C-3,5 (Phenyl) CH (Aromaitic)
Quaternary C (linked to
152.5 C-5 (Furan)
Phenyl)
Quaternary C (linked to
155.0 C-2 (Furan)

Methanol)

Infrared Spectroscopy (IR)

The IR spectrum provides a quick "fingerprint” validation of the functional group transformation.

e 3200-3450 cm
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(Broad): O-H stretching vibration (Intermolecular H-bonding). This band replaces the C-H
stretch of the aldehyde.[2]

e 2850-2950 cm
: C-H stretching (Aliphatic
).
e ~1670 cm
(ABSENT): The strong Carbonyl (C=0) band of the precursor aldehyde must be absent.
e 1480-1600 cm
: C=C aromatic and furan ring skeletal vibrations.
e 1010-1050 cm
: C-0O stretching (Primary alcohol).

e 1070 cm

. C-Br stretching (Aryl bromide characteristic band).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the bromine atom via its
distinct isotopic signature.

 lonization Mode: Electron Impact (El, 70 eV) or ESI+.
e Molecular lon (

): The spectrum will show two peaks of nearly equal intensity at m/z 252 (
Br) and m/z 254 (
Br). This 1:1 ratio is diagnostic for a mono-brominated compound.

e Fragmentation Pattern (El):
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o miz 235/237 (

). Loss of hydroxyl radical (
)-
o m/z 173/175 (
): Loss of Bromine radical (less common in alcohols, but possible).

o m/z 155/157: Loss of the furfuryl alcohol moiety or ring opening.

o Base Peak: Often the tropylium-like cation formed by the loss of the OH group and ring
expansion, or the stabilized furfuryl cation.

Visualization of Analysis Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound,
highlighting the key decision points based on spectroscopic data.
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Figure 1: Step-wise synthesis and spectroscopic validation workflow for [5-(4-
Bromophenyl)-2-furyllmethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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